molecular formula C16H14O3 B191446 2'-Hydroxy-4'-Methoxychalcone CAS No. 39273-61-5

2'-Hydroxy-4'-Methoxychalcone

Cat. No. B191446
CAS RN: 39273-61-5
M. Wt: 254.28 g/mol
InChI Key: GUNGQVJAKLIYDG-UHFFFAOYSA-N
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Description

2’-Hydroxy-4’-Methoxychalcone is a natural product found in Dalbergia sissoo, Oxytropis falcata, and other organisms .


Synthesis Analysis

Chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . 2’-Hydroxy-4’-Methoxychalcone, a recently synthesized chalcone, showed a considerable antioxidant activity .


Molecular Structure Analysis

The molecular formula of 2’-Hydroxy-4’-Methoxychalcone is C16H14O3 . It consists of two aromatic rings linked through a three-carbon alkenone unit .


Chemical Reactions Analysis

Chalcones undergo many chemical reactions and are used to synthesize heterocyclic compounds .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Hydroxy-4’-Methoxychalcone is 254.28 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

  • Photochromic System : HMC has been identified as a novel photon-mode erasable optical memory system with nondestructive readout ability. Its fatigue-resistant property has been confirmed through at least 10 write-and-erase cycles (Hiroaki Horiuchi et al., 2000).

  • Chemical Actinometer : HMC exhibits consistent quantum yields for photochemical conversion into the flavylium ion, making it a convenient chemical actinometer. This is due to its stable quantum yields against changes in light intensity, temperature, and substrate concentration (R. Matsushima et al., 1994).

  • Photochromic Properties in Mesoporous Silicate : When adsorbed on mesoporous silicate, HMC shows promising photochromic properties. This has implications for using HMC dye under dry conditions, suggesting its use as a safe and environmentally friendly photochromic material (Takakazu et al., 2011).

  • Inhibition of Nitric Oxide Synthase and Tumor Necrosis Factor-Alpha : HMC and its derivatives inhibit the production of nitric oxide and tumor necrosis factor-alpha in murine macrophage cell lines. This suggests its potential in modulating inflammatory responses (H. Ban et al., 2004).

  • Anticancer Properties : HMC derivatives, such as 7-hydroxy-4’-methoxyflavanone and 7-hydroxy-4’-methoxyflavone, synthesized through cyclization of 2', 4'-dihydroxy-4-methoxychalcone, have shown potential anticancer properties against cervical and colon cancer cells (S. Matsjeh et al., 2017).

  • Photochromic Properties in Solutions and Polymers : A series of substituted 2-hydroxychalcones, including HMC, exhibited efficient photochemical conversion into flavylium cations in acidic solutions and polymer films, indicating good photochromic performance (Ryoka Matsushima & Masakazu Suzuki, 1992).

  • Anti-Angiogenic and Anti-Tumor Activities : HMC demonstrated significant anti-angiogenic and anti-tumor activities in vitro and in vivo, including suppression of tumor growth in murine models. This highlights its potential as an anti-cancer therapeutic agent (Y. Lee et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 2’-Hydroxy-4’-Methoxychalcone (HMC) are tyrosinase , tyrosinase-related protein (TRP)-1 , and TRP-2 enzymes . These enzymes play a crucial role in the biosynthesis of melanin, a pigment responsible for the color of skin, hair, and eyes .

Mode of Action

HMC interacts with its targets by downregulating their expression . This interaction results in a decrease in cellular melanin content and intracellular tyrosinase activity . HMC also reduces the expression of microphthalmia-associated transcription factor (MITF) , cAMP-dependent protein kinase (PKA) , cAMP response element-binding protein (CREB) , p38 , c-Jun N-terminal kinase (JNK) , β-catenin , glycogen synthase kinase-3β (GSK3β) , and protein kinase B (AKT) proteins , while upregulating extracellular signal-regulated kinase (ERK) and p-β-catenin .

Biochemical Pathways

The affected pathways include the melanogenesis pathway and the inflammatory pathway . In the melanogenesis pathway, the downregulation of tyrosinase and TRP enzymes leads to decreased melanin synthesis . In the inflammatory pathway, HMC mitigates lipopolysaccharide (LPS)-induced expression of NO , PGE 2 , inflammatory cytokines, COX-2 , and iNOS proteins .

Pharmacokinetics

It’s known that hmc exhibits relatively weak inhibition at 1mm . More research is needed to fully understand the pharmacokinetics of HMC.

Result of Action

The molecular and cellular effects of HMC’s action include a decrease in melanin content, a reduction in intracellular tyrosinase activity, and a mitigation of LPS-induced damage . These effects result in the compound’s anti-melanogenic and anti-inflammatory properties .

Safety and Hazards

When handling 2’-Hydroxy-4’-Methoxychalcone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Chalcones and their derivatives possess a wide spectrum of pharmacological properties, making them potentially suitable candidates for therapeutic interventions in many human ailments . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

properties

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-11,18H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNGQVJAKLIYDG-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39273-61-5
Record name NSC102053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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